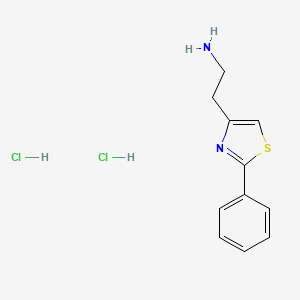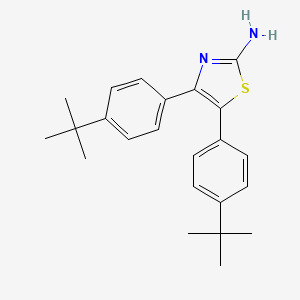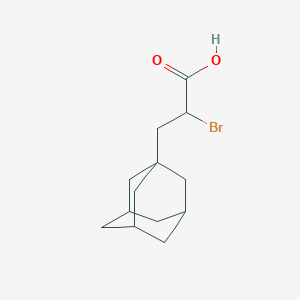
2-(2-Phenylthiazol-4-yl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(2-Phenylthiazol-4-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C11H14Cl2N2S . It has a molecular weight of 277.21. It is also known by the IUPAC name 2-(1H-1lambda3-thiazol-4-yl)ethan-1-amine dihydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a new thiazole-containing multidentate ligand was synthesized and used to prepare new complexes . Another study described the design, synthesis, and pharmacological evaluation of 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles .Molecular Structure Analysis
The molecular structure of “2-(2-Phenylthiazol-4-yl)ethanamine dihydrochloride” can be represented by the InChI code 1S/C5H9N2S.2ClH/c6-2-1-5-3-8-4-7-5;;/h3-4,8H,1-2,6H2;2*1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.13 . It is stored at a temperature of 28°C .Scientific Research Applications
Multifunctional Biocide Applications
- Corrosion and Biofilm Inhibition: A study by Walter and Cooke (1997) focused on 2-(Decylthio)ethanamine hydrochloride, a similar compound, highlighting its broad-spectrum activity against bacteria, fungi, and algae in cooling water systems. It also exhibited biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Antimicrobial and Antifungal Activities
- Synthesis and Structural Characterization: Pejchal et al. (2015) synthesized a series of novel compounds related to 2-(2-Phenylthiazol-4-yl)ethanamine dihydrochloride, demonstrating their efficacy in antibacterial and antifungal activities against various strains (Pejchal, Pejchalová, & Růžičková, 2015).
- Novel Derivatives Synthesis for Antimicrobial Activity: Kumbhare et al. (2013) explored novel derivatives of a related compound, evaluating their antibacterial and antifungal effectiveness. The synthesized compounds showed promising results against Gram-positive and Gram-negative bacteria and fungal species (Kumbhare, Kumar, Dadmal, Kosurkar, & Appalanaidu, 2013).
Biogenic Amine Analogs and Enzyme Activity
- Synthesis of Nonbenzenoid Analogs: Kurokawa (1983) synthesized 2-(4-Azulenyl)ethanamine derivatives, analogs of biogenic amines. They investigated the enzyme activity of these products, finding negligible effect on prostaglandin 15-hydroxydehydrogenase and significant inhibition to cyclic AMP-phosphodiesterase (Kurokawa, 1983).
Novel Sensor Development
- Selective Optical Detection: Wanichacheva et al. (2009) developed a novel macromolecule for selective optical detection of Hg2+. This sensor was based on a compound structurally related to 2-(2-Phenylthiazol-4-yl)ethanamine dihydrochloride, showing effective fluorescence quenching and chromogenic change detectable by the naked eye (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).
Synthesis and Characterization of Intermediates
- Key Intermediate for Agricultural Fungicide: Ji et al. (2017) described an efficient method to prepare a key intermediate for prothioconazole, an agricultural fungicide. This process involved a compound similar to 2-(2-Phenylthiazol-4-yl)ethanamine dihydrochloride and optimized reaction conditions for industrial application (Ji, Niu, Liu, Wang, & Dai, 2017).
properties
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKWBWSZGKWTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylthiazol-4-yl)ethanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2969946.png)
![2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2969949.png)


![ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2969952.png)
![7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2969953.png)
![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2969956.png)
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2969957.png)
![3-Methyl-6-[5-(4-pyrazol-1-ylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2969958.png)

![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2969962.png)
![8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2969963.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2969968.png)
![tert-butyl 2-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2969969.png)